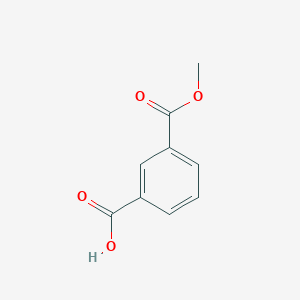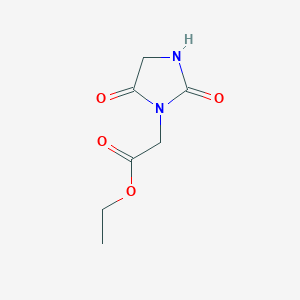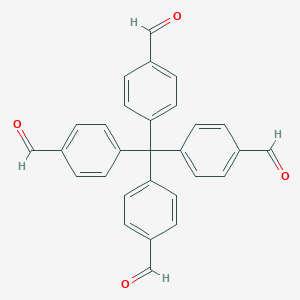
テトラキス(4-ホルミルフェニル)メタン
概要
説明
Tetrakis(4-formylphenyl)methane is a chemical compound with the molecular formula C29H20O4 . It is also known by other names such as 4-[tris(4-formylphenyl)methyl]benzaldehyde . The molecular weight of this compound is 432.5 g/mol .
Synthesis Analysis
A new three-dimensional metal-organic framework (MOF) was synthesized by linking ditopic amino functionalized polyoxometalate with 4-connected tetrahedral tetrakis (4-formylphenyl)methane building units through imine condensation .Molecular Structure Analysis
The structure of this MOF, termed MOF-688, was solved by single crystal X-ray diffraction and found to be triply interpenetrated diamond-based dia topology .Chemical Reactions Analysis
The synthesis of three-dimensional covalent-organic frameworks has been achieved through the use of tetrakis-(4-formylphenyl)methane . The first imine-linked 3D COF, COF-300, was reported by Yaghi and coworkers in 2009, and is synthesized from tetrakis-(4-aminophenyl)methane (TAPM) and terephthalaldehyde .Physical And Chemical Properties Analysis
The melting point of Tetrakis(4-formylphenyl)methane is >180 °C (decomp) (Solv: ethyl acetate (141-78-6)). The predicted boiling point is 634.9±55.0 °C and the predicted density is 1.262±0.06 g/cm3 .科学的研究の応用
単結晶共有結合性有機骨格(COFs)
テトラキス(4-ホルミルフェニル)メタン: は、単結晶COFsの合成に使用されます。これは、有機前駆体の反応によって形成される拡張された多孔質結晶であり、2次元または3次元の配列を作成します。 この化合物は、X線回折分析に適した大型の単結晶COFsの高速成長を助け、結晶化時間を数週間からわずか1〜2日に短縮します .
光電子デバイス
この化合物は、光電子デバイスに統合されたCOFsのビルディングブロックとして役立ちます。その分子構造により、センサー、光触媒、電極、スーパーキャパシタ、太陽光収穫デバイス、発光ダイオードで使用される新しい半導体材料の設計が可能になります。 この用途は、光ハーベスター、半導体、リガンド、結合部位、またはレドックスセンターとして機能する化合物の能力を活用しています .
自己修復ポリマー
4-[トリス(4-ホルミルフェニル)メチル]ベンズアルデヒド: は、高速弾性回復を伴う自己修復ポリマーの生成においてテトラトピックリンカーとして使用されます。これらのポリマーは高い伸縮性を示し、伸ばされた後すぐに元の長さに戻ることができます。 ソフトアクチュエータ、電子スキン、バイオチップ、バイオセンサーに潜在的な用途があります .
触媒
この化合物の複雑な分子構造により、触媒に適しています。それは、さまざまな化学反応で触媒として作用し、関与するプロセスの効率と選択性を向上させることができます。 この用途は、材料合成と創薬において重要です .
材料合成
材料科学では、テトラキス(4-ホルミルフェニル)メタンは、高度な材料の合成に関与しています。 その多機能性により、さまざまな技術的用途に望ましい特性を持つ新しい材料の開発に不可欠な複雑な分子アーキテクチャを作成できます .
創薬
この化合物の複雑な構造により、創薬に適用できます。これは、新しい薬物送達システムを作成するため、または医薬品化合物の合成における前駆体として使用できます。 その汎用性により、新しい治療法の探求が可能になります .
作用機序
Safety and Hazards
While specific safety and hazard information for Tetrakis(4-formylphenyl)methane is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
特性
IUPAC Name |
4-[tris(4-formylphenyl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFUMXIARBFRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514328 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617706-61-3 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Tetrakis(4-formylphenyl)methane lend itself to creating microporous polymers?
A1: Tetrakis(4-formylphenyl)methane possesses four aldehyde (-CHO) groups extending from a central carbon atom, giving it a tetrahedral geometry. [] This tetrahedral structure makes it an ideal building block for creating three-dimensional, hyper-cross-linked polymers. [] The aldehyde groups can react with suitable diamine monomers through condensation polymerization, forming robust benzoxazole linkages and generating a porous network. [] The size and nature of the diamine used can be modified to tune the pore size and properties of the resulting polymer. []
Q2: What makes Tetrakis(4-formylphenyl)methane-derived polymers suitable for gas adsorption and separation?
A2: Research indicates that microporous polybenzoxazoles synthesized using Tetrakis(4-formylphenyl)methane as a building block demonstrate promising gas adsorption properties. [] These polymers exhibit a high affinity for carbon dioxide (CO2) due to the presence of heteroatoms like nitrogen and oxygen within their structure. [] The microporous nature of these polymers, with pore sizes often falling within the range of 0.98-1.46 nm, allows for selective adsorption of CO2 over other gases like nitrogen (N2) and methane (CH4). [] This selectivity, coupled with their high adsorption capacity, makes these polymers potentially valuable for applications like carbon capture and gas separation technologies.
Q3: Beyond gas adsorption, what other applications can benefit from the unique properties of polymers derived from Tetrakis(4-formylphenyl)methane?
A3: The mechanical properties of polymers synthesized using Tetrakis(4-formylphenyl)methane can be tailored for specific applications. For example, researchers have created a self-healing polymer with fast elastic recovery using Tetrakis(4-formylphenyl)methane as a crosslinker for a poly(dimethylsiloxane) backbone. [] The resulting material displays remarkable stretchability (strain at break ~1400%) and can rapidly return to its original shape after stretching. [] This self-healing property arises from the reversible nature of the dynamic bonds formed during the crosslinking process, making it a promising material for applications requiring flexibility, durability, and self-repair capabilities, such as soft robotics, electronic skins, and biosensors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



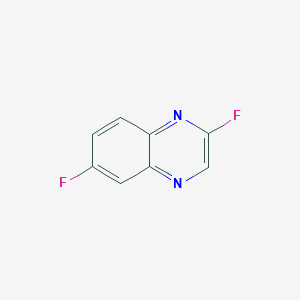
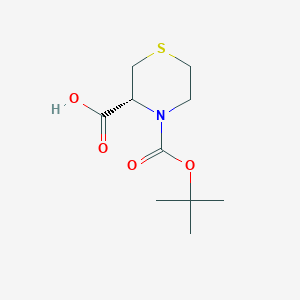

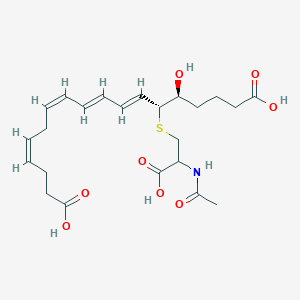
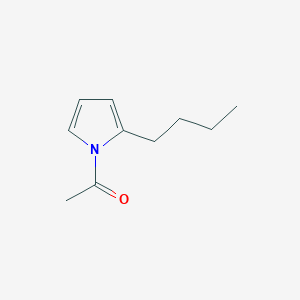

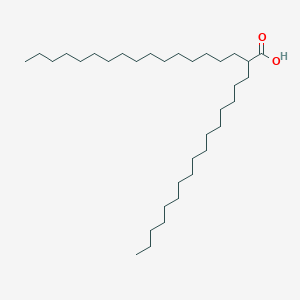
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
